(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
Overview
Description
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a heterocyclic compound that belongs to the class of pyridoquinoxalines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a fused bicyclic system, makes it a valuable scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to target akt kinases , which play a key role in tumor cell survival and proliferation .
Mode of Action
Quinoxaline derivatives have been reported to inhibit akt kinase , which could lead to the suppression of tumor cell survival and proliferation .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities .
Pharmacokinetics
Quinoxaline derivatives have been reported to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
Result of Action
Quinoxaline derivatives have been associated with a wide range of biological activities .
Action Environment
A stable radical anion of quinoxalin-2(1h)-one has been reported to activate atmospheric dioxygen under wet conditions .
Biochemical Analysis
Biochemical Properties
(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. Additionally, (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. Additionally, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The binding interactions of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one with biomolecules are highly specific, allowing it to selectively target cancer cells while sparing normal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one have been studied over various time periods. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes. Long-term studies have shown that (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Transport and Distribution
The transport and distribution of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Additionally, (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one can bind to plasma proteins, affecting its bioavailability and distribution .
Subcellular Localization
The subcellular localization of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. The targeting signals and post-translational modifications of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one play a key role in directing it to these compartments. Understanding the subcellular localization of (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridoquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyridoquinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar bicyclic structure but lacking the tetrahydro component.
Pyridoquinoline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
(S)-7,8,9,10-Tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is unique due to its specific stereochemistry and the presence of a fused bicyclic system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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